molecular formula C16H24N2O3S2 B12321135 methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate

methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate

Cat. No.: B12321135
M. Wt: 356.5 g/mol
InChI Key: HQHUGFRYEKXPQL-UHFFFAOYSA-N
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Description

Methyl N’-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate is a complex organic compound with a unique structure that includes a chromanol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N’-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate typically involves multiple steps. One common route starts with the preparation of 2,2,5,7,8-pentamethyl-6-chromanol, which is then converted to 2,2,5,7,8-pentamethyl-chromane-6-sulfonyl chloride through a reaction with sulfonyl chloride in the presence of a base . The final step involves the reaction of 2,2,5,7,8-pentamethyl-chromane-6-sulfonyl chloride with methyl carbamimidothioate under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Biological Activity

Methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant properties, anticancer effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C16H24N2O3S2
  • CAS Number : 950-99-2
  • Molecular Weight : 320.50 g/mol

The structure features a pentamethylchroman moiety, which is known for its antioxidant properties, alongside a sulfonyl and carbamimidothioate group that may contribute to its biological activities.

Antioxidant Activity

Research indicates that compounds containing the pentamethylchroman structure exhibit strong antioxidant activity. For instance, 2,2,5,7,8-pentamethyl-6-chromanol (PMC), a related compound, has been shown to scavenge free radicals effectively and protect cellular components from oxidative damage . The antioxidant mechanism is primarily attributed to the ability of the chromanol moiety to donate hydrogen atoms to free radicals.

Anticancer Properties

Studies have demonstrated that this compound exhibits anticancer activity against various cancer cell lines. Notably:

  • Prostate Cancer : It has been shown to modulate androgen receptor signaling pathways, which are crucial in prostate cancer progression. The compound's ability to inhibit cell proliferation in prostate cancer cell lines has been documented in clinical studies .
  • Other Cancers : Preliminary studies indicate potential antiproliferative effects against HeLa (cervical cancer) and A549 (lung cancer) cell lines with IC50 values suggesting significant efficacy .

Enzyme Inhibition

The compound also displays enzyme inhibition properties:

  • Acetylcholinesterase Inhibition : This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease by enhancing acetylcholine levels in the brain .
  • α-glucosidase Inhibition : This property indicates potential use in managing blood sugar levels in diabetic patients .

Antimicrobial Activity

In vitro studies have reported that this compound exhibits antibacterial activity against various pathogens. For example:

  • Effective against E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating its potential as a natural antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and their implications:

  • Kyriakopoulos et al. (2016) conducted a multicenter phase 1/2a study on the antioxidant effects of PMC in men with advanced prostate cancer. The findings suggested a significant reduction in tumor markers associated with disease progression .
  • Recent Investigations into methanolic extracts containing similar compounds revealed promising results in terms of antioxidant capacity and enzyme inhibition profiles. These studies utilized various assays including DPPH radical scavenging and enzyme inhibition tests to evaluate bioactivity .
  • In Silico Studies have indicated that certain derivatives of the compound can interact favorably with target proteins involved in cancer progression and bacterial resistance mechanisms .

Properties

Molecular Formula

C16H24N2O3S2

Molecular Weight

356.5 g/mol

IUPAC Name

methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate

InChI

InChI=1S/C16H24N2O3S2/c1-9-10(2)14(23(19,20)18-15(17)22-6)11(3)12-7-8-16(4,5)21-13(9)12/h7-8H2,1-6H3,(H2,17,18)

InChI Key

HQHUGFRYEKXPQL-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)/N=C(\N)/SC)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)SC)C

Origin of Product

United States

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